(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate)
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Overview
Description
(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is a complex organic compound with a unique structure that includes both ammonium and furfuryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) typically involves multiple steps. One common method includes the reaction of 2-aminoethanethiol with furfuryl chloride to form the intermediate compound, which is then reacted with dimethylamine. The final step involves the addition of oxalic acid to form the di(hydrogen oxalate) salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furfuryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and signaling pathways .
Medicine
In medicine, (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .
Mechanism of Action
The mechanism of action of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-(((2-Aminoethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate): Similar structure but different functional groups.
(5-(((2-Hydroxyethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate): Contains a hydroxyethyl group instead of an ammonioethyl group.
Uniqueness
(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is unique due to its combination of ammonium and furfuryl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
94199-91-4 |
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Molecular Formula |
C14H22N2O9S |
Molecular Weight |
394.40 g/mol |
IUPAC Name |
[5-(2-azaniumylethylsulfanylmethyl)furan-2-yl]methyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C10H18N2OS.2C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;2*3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
XOBPRZUNUFFMOC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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